molecular formula C10H10O2 B13141246 (E)-2-(Prop-1-en-1-yl)benzoic acid

(E)-2-(Prop-1-en-1-yl)benzoic acid

Cat. No.: B13141246
M. Wt: 162.18 g/mol
InChI Key: YXZLGTRFBVIZKK-GORDUTHDSA-N
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Description

(E)-2-(Prop-1-en-1-yl)benzoic acid (CAS 68692-74-0) is a high-value benzoic acid derivative with the molecular formula C 10 H 10 O 2 and a molecular weight of 162.19 g/mol . This compound is characterized by an (E)-configured prop-1-enyl group attached to the ortho position of the benzoic acid ring, a structure that makes it a versatile intermediate and scaffold in organic and medicinal chemistry research. This compound serves as a critical building block in advanced organic synthesis. Benzoic acid derivatives are widely utilized as organic linkers for constructing complex molecules and coordination polymers, often leveraging the reactivity of their carboxyl functional groups . Researchers value this specific stereoisomer for studying structure-activity relationships in developing novel compounds with potential biological activity. The structural motif of substituted benzoic acids is frequently investigated using computational methods like Density Functional Theory (DFT) to understand molecular properties such as electrostatic potential, HOMO-LUMO energy gaps, and hyperpolarizability, which are crucial for materials science and drug discovery . In pharmaceutical research, structurally similar benzoic acid derivatives have demonstrated significant biological properties, including antimicrobial, antioxidant, and anti-inflammatory activities . Some analogues show potential for further investigation into neuroprotective effects and the management of chronic inflammatory conditions . The compound's properties make it a candidate for use in nonlinear optical (NLO) applications and as a core structure in synthesizing specialized chemical entities . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

2-[(E)-prop-1-enyl]benzoic acid

InChI

InChI=1S/C10H10O2/c1-2-5-8-6-3-4-7-9(8)10(11)12/h2-7H,1H3,(H,11,12)/b5-2+

InChI Key

YXZLGTRFBVIZKK-GORDUTHDSA-N

Isomeric SMILES

C/C=C/C1=CC=CC=C1C(=O)O

Canonical SMILES

CC=CC1=CC=CC=C1C(=O)O

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for E 2 Prop 1 En 1 Yl Benzoic Acid

Established Synthetic Routes to the (E)-Isomer

Traditional methods for synthesizing (E)-alkenes, particularly those attached to an aromatic ring, have been refined to provide consistent and high-yielding results. These approaches are foundational in organic synthesis for creating specific stereoisomers.

Stereoselective synthesis is a critical aspect of creating the (E)-isomer, involving reactions that preferentially produce one stereoisomer over others. rsc.org For the synthesis of (E)-alkenes, the Horner-Wadsworth-Emmons and Wittig reactions are prominent examples.

The Horner-Wadsworth-Emmons (HWE) reaction is a highly reliable method that utilizes a phosphonate-stabilized carbanion to react with an aldehyde or ketone, generally favoring the formation of the more stable (E)-alkene. nih.govwikipedia.orgnrochemistry.com This preference is a key advantage for synthesizing the target compound. wikipedia.org The reaction mechanism involves the deprotonation of a phosphonate (B1237965) ester to form a nucleophilic carbanion, which then adds to an aldehyde. The subsequent elimination of a water-soluble dialkylphosphate salt drives the reaction to completion and simplifies purification. wikipedia.orgslideshare.net

The Wittig reaction is another cornerstone of alkene synthesis, reacting an aldehyde or ketone with a phosphonium (B103445) ylide (a Wittig reagent). wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org While traditional Wittig reactions with unstabilized ylides often lead to (Z)-alkenes, the use of stabilized ylides, where the group attached to the carbanion is electron-withdrawing, results in high selectivity for the (E)-alkene product. wikipedia.orgorganic-chemistry.org The driving force for this reaction is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct. organic-chemistry.org

The selection of appropriate starting materials is fundamental to the success of any synthetic route. The synthesis of (E)-2-(Prop-1-en-1-yl)benzoic acid can be approached from two main retrosynthetic disconnections: forming the C-C double bond via olefination or forming the aryl-alkenyl bond via cross-coupling.

For olefination strategies like the HWE or Wittig reactions, the precursors are an aldehyde and a phosphonate or phosphonium salt. The most direct approach involves the reaction of 2-formylbenzoic acid (or its ester derivative to prevent interference from the acidic proton) with the appropriate ylide.

For cross-coupling strategies, a halogenated benzoic acid is typically coupled with an organometallic propene derivative. This requires a precursor like 2-bromobenzoic acid or 2-iodobenzoic acid.

Below is a table of potential precursor compounds for different synthetic strategies.

Synthetic StrategyAryl PrecursorPropene Precursor
Horner-Wadsworth-Emmons 2-Formylbenzoic acid (or ester)Diethyl ethylphosphonate
Wittig Reaction 2-Formylbenzoic acid (or ester)Ethyltriphenylphosphonium bromide
Suzuki-Miyaura Coupling 2-Bromobenzoic acid (or ester)(E)-Prop-1-en-1-ylboronic acid
Heck Reaction 2-Iodobenzoic acid (or ester)Propene

Novel Synthetic Developments and Innovative Approaches

Modern synthetic chemistry is continually evolving, with a focus on developing more efficient, selective, and environmentally benign reaction pathways. These innovations are being applied to the synthesis of complex molecules like this compound.

Transition-metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon bonds. epa.gov The Suzuki-Miyaura coupling , which typically involves the palladium-catalyzed reaction between an organoboron compound and an organohalide, is a powerful method for constructing the target molecule.

This reaction would involve coupling a 2-halobenzoic acid derivative (e.g., methyl 2-bromobenzoate) with an (E)-prop-1-en-1-ylboronic acid or its corresponding boronate ester. The use of a palladium catalyst, often in conjunction with a phosphine (B1218219) ligand and a base, facilitates the reaction with high efficiency and stereoretention, preserving the (E)-geometry of the prop-1-en-1-ylboronic acid. The reaction tolerates a wide variety of functional groups and reaction conditions can often be optimized to be mild.

A typical catalytic system for this transformation is detailed in the table below.

ComponentExampleRole
Aryl Halide Methyl 2-bromobenzoateElectrophilic coupling partner
Organoboron Reagent (E)-Prop-1-en-1-ylboronic acidNucleophilic coupling partner
Catalyst Pd(PPh₃)₄ or Pd(OAc)₂Facilitates catalytic cycle (oxidative addition, transmetalation, reductive elimination)
Ligand Triphenylphosphine (PPh₃)Stabilizes the palladium center and influences reactivity
Base K₂CO₃, Cs₂CO₃, or NaOEtActivates the organoboron species and participates in the catalytic cycle
Solvent Toluene, Dioxane, or DMFSolubilizes reactants and facilitates the reaction

Organocatalysis , which uses small organic molecules to catalyze reactions, is a rapidly growing field. beilstein-journals.org While specific organocatalytic methods for the direct synthesis of this compound are not yet widely reported, related transformations suggest future potential. For instance, organocatalytic methods have been developed for the formylation of boronic acids, showcasing the ability to manipulate these precursors under metal-free conditions. researchgate.net Future research may lead to direct C-H activation or coupling methods using organocatalysts.

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations, often with high selectivity and under environmentally friendly aqueous conditions. slideshare.net While the direct biocatalytic synthesis of this compound has not been specifically documented, enzymes offer significant potential. For example, engineered P450 monooxygenases have been used for the hydroxylation of arenes, and hydroxynitrile lyases (HNLs) can catalyze C-C bond formation. rsc.org The development of novel enzymes through directed evolution could enable a future biocatalytic route to this and similar compounds.

Applying green chemistry principles to synthesis aims to reduce environmental impact. This includes using safer solvents, renewable feedstocks, and catalytic processes.

The use of supercritical carbon dioxide (scCO₂) as a reaction medium is a key green chemistry approach. While not a direct synthetic method for the target compound, scCO₂ has been investigated for the processing of benzoic acid, acting as an anti-solvent to produce fine particles. kiche.or.krresearchgate.net Its use can reduce the reliance on volatile organic solvents. Furthermore, methods are being developed for the synthesis of benzoic acids directly from CO₂, a renewable and abundant C1 feedstock, through electrochemical reduction followed by palladium-catalyzed hydroxycarbonylation.

Graphitic carbon nitride (g-C₃N₄) is a metal-free, polymeric photocatalyst that is gaining attention for its potential in organic synthesis. epa.govnih.govrsc.org It can be used to drive various reactions using visible light. Additionally, g-C₃N₄ can serve as a solid support for metal catalysts, such as palladium. A Pd/g-C₃N₄ catalyst has been shown to be effective for C-C bond-forming reactions like the Sonogashira coupling, offering a heterogeneous system that is easily recoverable and reusable, thereby minimizing waste. rsc.org This approach could be adapted for Suzuki-Miyaura couplings to produce this compound in a more sustainable manner.

Advanced Spectroscopic and Structural Characterization Techniques for E 2 Prop 1 En 1 Yl Benzoic Acid

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy probes the quantized vibrational states of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light can excite these vibrations, resulting in characteristic spectra that serve as a molecular fingerprint.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the analysis of (E)-2-(Prop-1-en-1-yl)benzoic acid, specific absorption bands are expected, analogous to those observed in its parent compound, benzoic acid. The most characteristic absorption is a very broad band for the O-H stretching vibration of the carboxylic acid group, typically found in the range of 3300 to 2500 cm⁻¹. docbrown.info This broadening is a result of hydrogen bonding, which in the solid state often occurs as a dimeric structure. docbrown.infocore.ac.uk

Table 1: Typical FT-IR Absorption Bands for Benzoic Acid Derivatives

Functional Group Vibration Type Typical Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch, H-bonded 3300 - 2500 (very broad)
Aromatic C-H Stretch 3080 - 3030
Carboxylic Acid C=O Stretch 1700 - 1680 (strong, sharp)
Aromatic C=C Stretch 1625 - 1465

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability. For molecules with a center of symmetry, the rule of mutual exclusion states that vibrations that are Raman active are IR inactive, and vice versa. Although this compound lacks a center of symmetry, the relative intensities of bands can differ significantly between the two techniques.

In the Raman spectrum of a similar compound, 2-mercaptobenzoic acid, the COO⁻ bending mode and the C-COOH stretching mode were used to study its acid-base chemistry. nih.gov For this compound, the symmetric carboxylate stretching mode would be a key indicator of intermolecular interactions. nih.gov The C=C stretching vibrations of both the aromatic ring and the prop-1-en-1-yl side chain are expected to produce strong Raman signals due to the high polarizability of the π-electron systems.

Potential Energy Distribution (PED) analysis is a theoretical method used to provide a detailed and quantitative assignment of vibrational modes observed in FT-IR and Raman spectra. mdpi.comnih.gov It involves calculating the contribution of each internal coordinate (such as bond stretching, angle bending, or torsions) to a specific normal mode of vibration. researchgate.net

This computational analysis is typically performed using quantum chemical calculations, often employing Density Functional Theory (DFT). mdpi.comresearchgate.net For a complex molecule like this compound, many observed spectral bands are not pure vibrations but result from the coupling of several motions. nih.gov PED analysis can disentangle these contributions, for instance, clarifying the extent to which a band in the 1600 cm⁻¹ region is due to aromatic C=C stretching versus C=C stretching from the prop-1-en-1-yl group. Such analysis is crucial for accurately interpreting the vibrational spectra and correlating them with the molecule's precise geometric structure. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopic Approaches

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, it provides data on the connectivity and chemical environment of atoms.

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, the ratio of these protons, and their connectivity through spin-spin coupling. For this compound, distinct signals are expected for the carboxylic acid proton, the aromatic protons, and the protons of the prop-1-en-1-yl group.

The carboxylic acid proton (–COOH) is highly deshielded and typically appears as a broad singlet at a high chemical shift, often above 12 ppm, depending on the solvent and concentration. docbrown.info The four protons on the substituted benzene (B151609) ring would appear in the aromatic region, generally between 7.0 and 8.2 ppm. docbrown.info Due to the substitution pattern, they would likely present as complex multiplets. The protons of the (E)-prop-1-en-1-yl group would give rise to characteristic signals in the alkene region (typically 5-7 ppm) and the aliphatic region for the methyl group. The vinylic protons would show coupling to each other (geminal and vicinal coupling) and to the methyl protons, providing definitive evidence for the stereochemistry and connectivity of the side chain. The use of high-field NMR instruments can help resolve these complex splitting patterns. researchgate.net

Table 2: Predicted ¹H NMR Chemical Shift Regions for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
Carboxylic Acid (-COOH) > 12 Broad Singlet
Aromatic (Ar-H) 7.0 - 8.2 Multiplets
Vinylic (=CH-) 5.0 - 7.0 Multiplets

¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon of the carboxylic acid is typically the most deshielded, appearing in the range of 165-175 ppm. docbrown.inforesearchgate.net The carbon atoms of the benzene ring will resonate between approximately 128 and 140 ppm, with the carbon atom attached to the carboxyl group (C1) and the carbon attached to the prop-1-en-1-yl group (C2) showing distinct shifts due to the electronic effects of the substituents. docbrown.info The two vinylic carbons of the side chain will have signals in the alkene region (around 115-140 ppm), while the methyl carbon will appear at a much higher field (lower ppm value), typically in the range of 15-25 ppm. rsc.org

Table 3: Predicted ¹³C NMR Chemical Shift Regions for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Carboxylic Acid (-C OOH) 165 - 175
Aromatic (C 1-COOH, C 2-Alkenyl) ~130 - 145
Aromatic (other Ar-C ) 128 - 135
Vinylic (=C H-) 115 - 140

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for establishing the precise bonding framework of this compound by mapping out correlations between different nuclei. sdsu.eduyoutube.com

COrrelation SpectroscopY (COSY): This proton-detected experiment identifies protons that are coupled to each other (J-coupling), typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would be expected to show correlations between the vinyl protons of the prop-1-en-1-yl group and the methyl protons. It would also reveal couplings between adjacent protons on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct, one-bond correlations between protons and the carbon atoms they are attached to. sdsu.eduyoutube.com This technique is crucial for assigning each carbon signal in the ¹³C NMR spectrum to its corresponding proton in the ¹H NMR spectrum, simplifying the interpretation of both.

The combined data from these 2D NMR experiments allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the molecular structure of this compound.

Table 1: Expected 2D NMR Correlations for this compound Note: This table is illustrative and based on established principles of NMR spectroscopy.

Proton (¹H)COSY Correlations (with ¹H)HSQC Correlation (with ¹³C)HMBC Correlations (with ¹³C)
Carboxyl-HNoneNoneAromatic C1, Aromatic C2, Carbonyl-C
Aromatic-HAdjacent Aromatic-HAttached Aromatic-COther Aromatic-C, Carbonyl-C, Vinylic-C
Vinylic-H (α)Vinylic-H (β)Attached Vinylic-CAromatic-C2, Vinylic-C (β), Methyl-C
Vinylic-H (β)Vinylic-H (α), Methyl-HAttached Vinylic-CVinylic-C (α), Methyl-C
Methyl-HVinylic-H (β)Attached Methyl-CVinylic-C (α), Vinylic-C (β)

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry (MS) is a fundamental technique for confirming the molecular weight and elemental composition of this compound. In high-resolution mass spectrometry (HRMS), the molecular ion peak ([M]⁺ or [M-H]⁻) can be measured with high accuracy, allowing for the determination of the molecular formula (C₁₀H₁₀O₂). sci-hub.se

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Electron Ionization (EI) is a common technique that generates characteristic fragments. researchgate.net For benzoic acid and its derivatives, fragmentation often proceeds through predictable pathways. docbrown.infonih.gov

Key expected fragmentation steps for this compound include:

Loss of a hydroxyl radical (•OH): This results in the formation of a stable acylium ion [M-17]⁺, which is often the base peak in the spectra of benzoic acids. docbrown.info

Loss of the entire carboxyl group (•COOH): This leads to the [M-45]⁺ fragment.

Decarboxylation (loss of CO₂): In negative ion mode, the deprotonated molecule [M-H]⁻ readily loses carbon dioxide. sci-hub.se

Cleavage within the side chain: Fragmentation of the prop-1-en-1-yl group can also occur.

The "ortho effect," a phenomenon where adjacent functional groups interact during fragmentation, can lead to specific ions that are characteristic of 2-substituted benzoic acids. nih.gov

Table 2: Predicted Mass Spectrometry Fragments for this compound Note: The molecular weight of C₁₀H₁₀O₂ is 162.19 g/mol .

m/z (mass/charge)IdentityFragmentation Pathway
162[M]⁺Molecular Ion
145[M-OH]⁺Loss of hydroxyl radical from carboxyl group
117[M-COOH]⁺Loss of carboxyl group
77[C₆H₅]⁺Phenyl cation from cleavage of carboxyl and side chain

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a single crystal. This technique would allow for the direct visualization of the solid-state conformation of this compound, yielding precise measurements of bond lengths, bond angles, and torsional angles.

Key structural features that would be confirmed include:

Planarity: The planarity of the benzene ring and the coplanarity of the carboxylic acid group would be verified.

Stereochemistry: The (E)-configuration of the double bond in the prop-1-en-1-yl side chain would be unambiguously confirmed.

Intermolecular Interactions: Benzoic acids typically form hydrogen-bonded dimers in the solid state, where the carboxylic acid groups of two molecules associate. nih.gov X-ray crystallography would detail the geometry of this hydrogen bonding and other intermolecular packing forces.

Table 3: Typical Bond Lengths Expected from Crystallographic Analysis Note: These values are representative and based on similar reported structures.

BondExpected Length (Å)
C=C (Aromatic)1.38 - 1.42
C-C (Aromatic-Prop)~1.47
C=C (Vinylic)~1.34
C-C (Vinylic-Methyl)~1.50
C-C (Aromatic-COOH)~1.48
C=O (Carboxyl)~1.25
C-O (Carboxyl)~1.31

Thermal Analysis and Mesomorphic Behavior Studies of Derivatives

While this compound itself is not expected to be liquid crystalline, its derivatives, particularly those with long alkyl or alkoxy chains, can exhibit mesomorphic (liquid crystal) behavior. ceon.rsrsc.org The study of this behavior is critical for potential applications in materials science.

Differential Scanning Calorimetry (DSC) for Phase Transition Characterization

Differential Scanning Calorimetry (DSC) is a primary tool for detecting the phase transitions of a material by measuring the heat flow into or out of a sample as a function of temperature. nih.gov In a DSC thermogram, events like melting (solid to liquid or liquid crystal) and clearing (liquid crystal to isotropic liquid) appear as endothermic peaks. researchgate.netnih.gov

For a hypothetical liquid crystalline derivative, such as 4'-alkoxy-(E)-2-(prop-1-en-1-yl)stilbene-4-carboxylic acid, DSC would be used to determine:

The temperatures of phase transitions (e.g., Crystal → Smectic, Smectic → Nematic, Nematic → Isotropic). growingscience.comnih.gov

The enthalpy changes (ΔH) associated with each transition, which provides information about the degree of molecular ordering.

The presence and temperature range of these mesophases are highly dependent on the length and nature of the terminal chain. rsc.org

Table 4: Representative DSC Data for a Hypothetical Benzoic Acid-Based Liquid Crystal Derivative

TransitionOnset Temperature (°C)Peak Temperature (°C)Enthalpy (ΔH) (kJ/mol)
Crystal → Nematic110.5112.828.5
Nematic → Isotropic185.2189.11.2

Polarized Optical Microscopy (POM) for Mesophase Identification

Polarized Optical Microscopy (POM) is used to visually identify and characterize different liquid crystal phases. nasa.gov When a mesophase is viewed between crossed polarizers, it appears birefringent (bright) against a dark background, and each phase exhibits a characteristic optical texture. nih.gov

Nematic (N) Phase: Often displays a "threaded" or "schlieren" texture. growingscience.com

Smectic (Sm) Phases: Typically show "focal conic fan" or "mosaic" textures. growingscience.comnih.gov

By observing the textures as the sample is heated and cooled on a hot stage, the specific types of mesophases detected by DSC can be confirmed. researchgate.netresearchgate.net The combination of DSC and POM provides a comprehensive understanding of the thermotropic behavior of these materials. researchgate.net

Table 5: Mesophase Identification by Polarized Optical Microscopy (POM)

MesophaseCommon Optical Textures
Nematic (N)Schlieren, Threaded, Marbled
Smectic A (SmA)Focal Conic Fan, Homeotropic
Smectic C (SmC)Broken Focal Conic, Schlieren

Reactivity Profiles and Mechanistic Investigations of E 2 Prop 1 En 1 Yl Benzoic Acid

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzoic Acid Ring

The benzene (B151609) ring of (E)-2-(prop-1-en-1-yl)benzoic acid is subject to electrophilic aromatic substitution (EAS) reactions, a fundamental class of reactions for aromatic compounds. acs.orgsavemyexams.comlibretexts.org The outcome of these reactions is dictated by the directing effects and the activating or deactivating nature of the existing substituents: the carboxylic acid group (-COOH) and the (E)-prop-1-en-1-yl group.

The carboxylic acid group is a deactivating group and a meta-director for electrophilic attack. quora.comdoubtnut.com This is due to the electron-withdrawing nature of the carbonyl group, which reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. quora.com The deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.

Conversely, the (E)-prop-1-en-1-yl group, being an alkenyl substituent, is generally considered an ortho-, para-directing group. This is attributed to the ability of the vinyl group to donate electron density to the aromatic ring through resonance, thereby stabilizing the carbocation intermediate formed during ortho and para attack. libretexts.org

Table 1: Predicted Directing Effects of Substituents on Electrophilic Aromatic Substitution

SubstituentTypeDirecting Effect
-COOHDeactivatingMeta
-(E)-CH=CH-CH₃Activating (relative to H)Ortho, Para

Nucleophilic aromatic substitution (NAS) on the benzene ring of this compound is generally less favorable. NAS reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards attack by a nucleophile. organic-chemistry.orglibretexts.orgmasterorganicchemistry.com While the carboxylic acid group is electron-withdrawing, it is not typically sufficient to promote NAS under standard conditions. For NAS to occur, a good leaving group on the aromatic ring would also be necessary. organic-chemistry.org

Transformations of the Alkenyl Side Chain

The (E)-prop-1-en-1-yl side chain is a site of significant reactivity, allowing for a variety of chemical transformations that can modify the structure and properties of the molecule.

Olefin Metathesis and Stereospecific Functionalization

Olefin metathesis is a powerful synthetic methodology that involves the redistribution of alkene fragments through the cleavage and formation of carbon-carbon double bonds, catalyzed by transition metal complexes. wikipedia.org This reaction could potentially be applied to this compound for various transformations, including cross-metathesis with other olefins to introduce new functional groups. For instance, cross-metathesis of styrene (B11656) derivatives, which are structurally similar to the alkenyl portion of the target molecule, has been successfully demonstrated. hrpub.orgsci-hub.seresearchgate.net The success of such a reaction would depend on the choice of catalyst and reaction conditions to avoid interference from the carboxylic acid group.

Addition Reactions Across the Carbon-Carbon Double Bond

The carbon-carbon double bond of the alkenyl side chain is susceptible to addition reactions. As part of a conjugated system with the benzene ring, this double bond can undergo both 1,2- and 1,4-addition (conjugate addition) reactions with nucleophiles. libretexts.org In 1,2-addition, the nucleophile attacks the carbon of the double bond closer to the ring, while in 1,4-addition, the nucleophile attacks the terminal carbon of the double bond. The regioselectivity of the addition depends on the nature of the nucleophile and the reaction conditions. libretexts.org

Electrophilic addition reactions across the double bond are also possible. For example, the addition of halogens (e.g., Br₂) or hydrogen halides (e.g., HBr) would be expected to proceed, with the regioselectivity governed by the electronic effects of the benzoic acid moiety.

Isomerization Studies (E/Z Interconversion) and Photochemical Behavior

The (E)-configuration of the double bond in this compound is generally the more thermodynamically stable isomer. However, interconversion to the (Z)-isomer can be induced, often through photochemical methods. The study of stilbene (B7821643) and cinnamic acid derivatives, which are structurally analogous, provides insight into this behavior. nih.govresearchgate.netnih.govresearchgate.netmdpi.comrsc.org

Irradiation with UV light can lead to E/Z isomerization, establishing a photostationary state between the two isomers. nih.govresearchgate.net The ratio of isomers at this state depends on the wavelength of light and the solvent used. Furthermore, photochemical cyclization can be a competing reaction pathway for stilbene-like molecules, leading to the formation of phenanthrene (B1679779) derivatives. researchgate.netnih.govrsc.org This process typically involves the cyclization of the cis-isomer. rsc.org

Table 2: Potential Photochemical Transformations of this compound

Reaction TypeDescription
E/Z IsomerizationReversible interconversion between the (E) and (Z) isomers upon irradiation. researchgate.netmdpi.com
PhotocyclizationPotential intramolecular cyclization of the (Z)-isomer to form a dihydrophenanthrene intermediate, which can then oxidize to a phenanthrene derivative. researchgate.netnih.govrsc.org

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo a range of reactions, most notably esterification and amidation.

Esterification and Amidation Reactions

Esterification of this compound can be achieved by reacting it with an alcohol in the presence of an acid catalyst. This is a common and well-established method for converting carboxylic acids into esters. iajpr.com The steric hindrance around the carboxylic acid group in this molecule is not expected to be prohibitive for this reaction. Various methods for esterification of benzoic acids, including those with some steric hindrance, have been developed. organic-chemistry.orgresearchgate.netgoogle.com

Similarly, amidation can be carried out by reacting this compound with an amine. This reaction typically requires activation of the carboxylic acid, for example, by converting it to an acyl chloride or by using a coupling agent. nih.govacs.orgacs.orgorganic-chemistry.orgyoutube.com The direct amidation of benzoic acids has also been reported under various conditions. nih.govacs.org

Table 3: Common Reagents for Esterification and Amidation of Benzoic Acids

TransformationReagent/Catalyst
EsterificationAlcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) iajpr.com
AmidationAmine (e.g., Methylamine, Benzylamine), Coupling Agent (e.g., DCC, HBTU) organic-chemistry.orgyoutube.com

Decarboxylation Pathways and Derivatives

The decarboxylation of carboxylic acids, a fundamental organic reaction involving the removal of a carboxyl group, has been a subject of extensive research. In the context of substituted benzoic acids, such as this compound, these pathways can be influenced by the nature and position of the substituents on the aromatic ring. While direct thermal decarboxylation of aryl carboxylic acids typically requires high temperatures, alternative methods involving radical intermediates have been developed.

Radical decarboxylation offers a milder alternative, proceeding through the formation of an aryl radical. This intermediate can then participate in various synthetic transformations. For instance, copper-catalyzed decarboxylative hydroxylation has been reported as a method to synthesize phenols from benzoic acids under relatively mild conditions (35 °C), a significant improvement over conventional methods that can require temperatures exceeding 100 °C. This process is thought to proceed via a ligand-to-metal charge transfer (LMCT) mechanism within a copper carboxylate complex, generating an aryl radical that is subsequently trapped by copper to form a C-O bond.

While specific studies on the decarboxylation of this compound are not extensively detailed in the available literature, the general principles of benzoic acid decarboxylation provide a framework for predicting its behavior. The presence of the (E)-prop-1-en-1-yl group at the ortho position could influence the reactivity and stability of any radical or anionic intermediates formed during the decarboxylation process.

Cycloaddition Reactions and Intramolecular Processes

The unique structural arrangement of this compound, featuring both a carboxylic acid and a propenyl group in close proximity, suggests the potential for intramolecular reactions. Intramolecular processes are often favored due to entropic factors, leading to the formation of cyclic structures.

Although specific examples of cycloaddition reactions directly involving this compound are not prominently documented, the reactivity of similar systems can offer insights. The interplay between the carboxylic acid and the adjacent alkene moiety could facilitate intramolecular cyclization under appropriate conditions, potentially leading to the formation of lactone derivatives. The stereochemistry of the (E)-alkene would play a crucial role in determining the stereochemical outcome of such cyclization reactions.

Catalytic Reactivity and Ligand Design for Specific Transformations

In the case of this compound, the molecule possesses two potential coordination sites: the carboxylate group and the propenyl double bond. This bidentate character could be exploited in the design of novel ligands for specific catalytic transformations. The geometry and electronic properties of the ligand, dictated by the ortho-substituted propenyl group, could enforce a specific coordination environment around a metal center, thereby directing the outcome of a catalytic reaction.

Furthermore, benzoic acid derivatives have been explored as precursors for catalytic reagents in other contexts. For example, in photoredox catalysis, benzoic acids can serve as precursors for aryl carboxy radicals, which can act as catalytic hydrogen atom transfer (HAT) reagents. This approach allows for the functionalization of C-H bonds under mild conditions. While this application has been demonstrated with general benzoic acids, the specific electronic and steric properties of this compound could modulate the reactivity of the corresponding aryl carboxy radical, potentially leading to unique reactivity profiles. The design of catalytic systems utilizing this specific benzoic acid derivative would need to consider the interplay between the electronic nature of the substituent and the desired catalytic transformation.

Derivatization Strategies and Analogue Development from E 2 Prop 1 En 1 Yl Benzoic Acid

Functionalization of the Benzoic Acid Core for Modified Properties

The benzoic acid moiety is a versatile platform for derivatization, allowing for the introduction of a wide array of functional groups to alter properties such as solubility, electronic effects, and intermolecular interactions.

Esterification and Amidation: The carboxylic acid group can be readily converted into esters and amides. For instance, esterification with various alcohols can modify the lipophilicity and steric bulk of the molecule. Similarly, reaction with amines to form amides introduces hydrogen bonding capabilities and can significantly alter the biological activity of the resulting compound. The synthesis of N-morpholino 2'-benzoylbenzamide is an example of an open oxoacid tertiary amide derived from a related o-acylbenzoic acid structure. nih.gov

Ring Substitution: The aromatic ring of the benzoic acid core is amenable to electrophilic substitution reactions, enabling the introduction of substituents that can fine-tune the electronic properties of the molecule. For example, the incorporation of electron-withdrawing groups like nitro or cyano groups, or electron-donating groups like alkoxy or amino groups, can influence the acidity of the carboxylic acid and the reactivity of the propenyl side chain. In a study on 2,5-substituted benzoic acid inhibitors, various substituents were introduced onto the aromatic core to explore their effect on binding to anti-apoptotic proteins. nih.gov This highlights how modifications to the benzoic acid scaffold can directly impact molecular recognition and biological function. nih.gov

Formation of Heterocycles: The carboxylic acid functionality can serve as a precursor for the synthesis of various heterocyclic systems. For example, condensation reactions with appropriate binucleophiles can lead to the formation of oxadiazoles, a class of compounds with diverse applications. A one-pot synthesis strategy has been developed for 2,5-disubstituted 1,3,4-oxadiazoles directly from carboxylic acids. nih.gov

Modification Strategy Reagents/Conditions Resulting Functional Group Potential Property Change
EsterificationAlcohol, Acid CatalystEsterIncreased lipophilicity
AmidationAmine, Coupling AgentAmideEnhanced hydrogen bonding
NitrationHNO₃, H₂SO₄Nitro (-NO₂)Electron-withdrawing
HalogenationX₂, Lewis AcidHalogen (-F, -Cl, -Br)Altered electronic properties
AcylationAcyl Chloride, Lewis AcidAcylIncreased steric bulk

This table provides examples of functionalization reactions that can be applied to the benzoic acid core of (E)-2-(prop-1-en-1-yl)benzoic acid to modify its properties.

Modifications of the Propenyl Side Chain for Diverse Conjugated Systems

The propenyl side chain, with its reactive double bond, offers a complementary site for derivatization, leading to the creation of diverse conjugated systems and the introduction of new functionalities.

Oxidation: The double bond of the propenyl group can be subjected to various oxidation reactions. For example, epoxidation followed by ring-opening can introduce vicinal diols. Oxidative cleavage can yield an aldehyde or a carboxylic acid at the 2-position of the benzene (B151609) ring, depending on the reaction conditions. The allylic position of the 2-propenyl group can also be oxidized to form aldehydes, ketones, or carboxylic acids. ontosight.ai

Addition Reactions: The double bond can undergo a variety of addition reactions. Halogenation can introduce dihalides, while hydrohalogenation can lead to the formation of a halogenated alkyl side chain. These modifications can serve as handles for further synthetic transformations.

Cross-Coupling Reactions: The propenyl group can participate in cross-coupling reactions, such as the Heck or Suzuki reactions, to extend the conjugated system. This allows for the synthesis of more complex structures with tailored electronic and photophysical properties.

Modification Strategy Reagents/Conditions Resulting Structure Potential Application
EpoxidationPeroxy acid (e.g., m-CPBA)EpoxideIntermediate for diol synthesis
DihydroxylationOsO₄, NMOVicinal diolIncreased hydrophilicity
HalogenationBr₂Dibromo derivativeSynthetic handle
Heck CouplingAryl halide, Pd catalystExtended conjugated systemMaterials science

This table illustrates various modifications of the propenyl side chain and their potential applications.

Synthesis of Polymeric or Supramolecular Architectures

The bifunctional nature of this compound, possessing both a polymerizable propenyl group and a carboxylic acid capable of forming non-covalent interactions, makes it a valuable monomer for the construction of polymeric and supramolecular architectures.

Polymerization: The 2-propenyl group can undergo polymerization to form allyl-based polymers. ontosight.ai The resulting polymers would feature a poly(allylbenzene) backbone with pendant carboxylic acid groups. These acidic functionalities can be further modified post-polymerization to tune the polymer's properties, such as its solubility and interaction with other materials. The polymerization of related benzoic acid derivatives has been explored, for instance, in the context of creating materials with antimicrobial properties. ontosight.ai Furthermore, benzoic acid itself has been used as an organocatalyst for the ring-opening polymerization of lactones, demonstrating its utility in polymer synthesis. rsc.org

Architectural Approach Key Functional Group Driving Force/Reaction Resulting Structure
PolymerizationPropenyl groupRadical or coordination polymerizationPoly(allylbenzoic acid)
Supramolecular AssemblyCarboxylic acidHydrogen bondingDimers, chains, or networks

This table summarizes the approaches for utilizing this compound in the synthesis of polymeric and supramolecular structures.

Exploration of Stereoisomeric Variants (e.g., (Z)-isomer) and Their Comparative Chemical Properties

The propenyl side chain of this compound can exist as two geometric isomers: the (E)-isomer (trans) and the (Z)-isomer (cis). These stereoisomers, while having the same connectivity, can exhibit different chemical and physical properties due to their distinct spatial arrangements.

Synthesis of the (Z)-isomer: The synthesis of the (Z)-isomer would likely require stereoselective methods, such as a Wittig reaction with a stabilized ylide or a stereospecific reduction of a corresponding alkyne precursor. The choice of synthetic route would be crucial in obtaining the desired isomer with high purity.

Comparative Properties: The difference in the geometry of the propenyl side chain can lead to variations in properties such as:

Melting point and solubility: The (Z)-isomer, being less symmetrical, may have a lower melting point and different solubility characteristics compared to the (E)-isomer.

Reactivity: The steric hindrance around the double bond and the carboxylic acid group will differ between the two isomers, potentially affecting their reaction rates and the stereochemical outcome of reactions.

Spectroscopic properties: The NMR and IR spectra of the (E) and (Z) isomers would show distinct differences, particularly in the coupling constants of the vinylic protons in the ¹H NMR spectrum and the C-H bending frequencies in the IR spectrum.

Biological activity: In a biological context, the different shapes of the isomers could lead to different binding affinities for a target receptor or enzyme, resulting in varied biological activities. The study of pseudoacid derivatives of o-acylbenzoic acids has shown how the structure of cyclic forms can be influenced by the substituents. nih.gov

Property (E)-isomer (Z)-isomer (Predicted) Reason for Difference
Melting PointHigherLowerLess efficient crystal packing in the (Z)-isomer
¹H NMR (vinylic J)Larger coupling constantSmaller coupling constantTrans vs. Cis relationship of vinylic protons
Steric HindranceLess hinderedMore hinderedProximity of the carboxylic acid and methyl group
Thermodynamic StabilityMore stableLess stableSteric strain in the (Z)-isomer

This table provides a comparative overview of the expected properties of the (E) and (Z) isomers of 2-(prop-1-en-1-yl)benzoic acid.

Theoretical and Computational Chemistry Studies of E 2 Prop 1 En 1 Yl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of (E)-2-(Prop-1-en-1-yl)benzoic acid. By solving the Schrödinger equation, albeit with approximations, these methods can predict a wide range of molecular characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) has become a primary method for the computational study of molecular systems due to its favorable balance of accuracy and computational cost. mdpi.com For this compound, DFT calculations, particularly using hybrid functionals like B3LYP, are employed to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization. researchgate.net This process systematically adjusts the atomic coordinates to find the minimum energy conformation on the potential energy surface. nih.gov

Table 1: Predicted Geometrical Parameters for this compound (Representative Values based on Analogous Structures)

Parameter Bond/Angle Predicted Value
Bond Length C=C (propenyl) ~1.34 Å
C-C (ring-propenyl) ~1.48 Å
C=O (carbonyl) ~1.21 Å
C-O (hydroxyl) ~1.35 Å
O-H ~0.97 Å
Bond Angle C-C=C (propenyl) ~125°
C(ring)-C(ring)-C(propenyl) ~122°
C(ring)-C(O)O ~118°
Dihedral Angle C(ring)-C(ring)-C=C Variable (slight torsion expected)

Note: These values are estimations based on DFT calculations of structurally related molecules like cinnamic acid derivatives and other ortho-substituted benzoic acids.

Basis Set Selection and Computational Parameter Optimization

The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set and other computational parameters. youtube.comyoutube.com A basis set is a set of mathematical functions used to construct the molecular orbitals.

For molecules like this compound, which contain hydrogen and second-row elements, Pople-style basis sets such as 6-31G(d,p) or the more extensive 6-311++G(d,p) are commonly used. researchgate.netresearchgate.net The notations indicate:

6-311G : A triple-zeta valence basis set, meaning three functions are used for each valence orbital, providing more flexibility.

+ : The addition of diffuse functions, which are important for describing weakly bound electrons, anions, and non-covalent interactions.

(d,p) : The inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), which allow for orbital shapes to distort and improve the description of chemical bonding. youtube.com

Correlation-consistent basis sets developed by Dunning, such as cc-pVDZ or cc-pVTZ, offer a systematic way to approach the complete basis set limit and are often used for high-accuracy ab initio calculations. aip.org The choice of the functional (e.g., B3LYP, PBE0, M06-2X) in DFT is equally crucial and must be benchmarked for the specific properties being investigated. researchgate.net Optimization of these parameters is essential to ensure that the computational results are both reliable and meaningful.

Molecular Orbital Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules in terms of the distribution and energy of their electrons.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Investigations

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. nih.gov

HOMO : Represents the ability of a molecule to donate an electron. It is associated with the ionization potential.

LUMO : Represents the ability of a molecule to accept an electron. It is related to the electron affinity.

For this compound, the HOMO is expected to be distributed primarily over the π-system of the benzene (B151609) ring and the propenyl group, as these are the most electron-rich regions. The LUMO is likely to be concentrated on the carboxylic acid group and the conjugated system, which can accept electron density.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more prone to chemical reactions as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netmdpi.com

Table 2: Representative Frontier Orbital Energies for Cinnamic Acid Derivatives (Calculated using DFT/B3LYP)

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
Cinnamic acid -6.5 -1.8 4.7
4-Hydroxycinnamic acid -6.1 -1.6 4.5
3,4-Dihydroxycinnamic acid -5.8 -1.7 4.1

Note: Data is illustrative, based on studies of similar compounds like cinnamic acid and its derivatives. The exact values for this compound would require specific calculation. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It is a valuable tool for understanding charge distribution and predicting the sites of electrophilic and nucleophilic attack. researchgate.net

In an MEP map, different colors represent different values of the electrostatic potential:

Red/Yellow : Regions of negative potential, rich in electrons. These areas are susceptible to electrophilic attack.

Blue : Regions of positive potential, electron-deficient. These areas are prone to nucleophilic attack.

Green : Regions of neutral or near-zero potential.

Global and Local Reactivity Descriptors

Global and local reactivity descriptors are fundamental concepts in computational chemistry that help in understanding the reactivity of a molecule. These descriptors are derived from Density Functional Theory (DFT) and provide insights into the electronic structure and reactivity patterns.

Electronegativity, Chemical Hardness, Softness, and Electrophilicity Indices

Global reactivity descriptors provide a general overview of a molecule's reactivity. Key descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). These are typically calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Electronegativity (χ) : Represents the tendency of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ), which is approximated as the average of the HOMO and LUMO energies: χ = -μ = -(E_HOMO + E_LUMO) / 2

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron configuration. It is calculated as half the difference between the LUMO and HOMO energies: η = (E_LUMO - E_HOMO) / 2

Chemical Softness (S) : Is the reciprocal of chemical hardness and indicates the molecule's polarizability. A higher softness value suggests higher reactivity: S = 1 / η

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. It is defined as: ω = μ² / (2η) = (E_HOMO + E_LUMO)² / (4 * (E_LUMO - E_HOMO))

For this compound, theoretical calculations would yield specific values for these descriptors. While experimental values are not available, representative data based on DFT calculations for similar benzoic acid derivatives are presented in the table below. These values provide an estimation of the compound's reactivity.

DescriptorFormulaRepresentative Value (in eV)
E_HOMO --6.5
E_LUMO --1.2
Energy Gap (ΔE) E_LUMO - E_HOMO5.3
Electronegativity (χ) -(E_HOMO + E_LUMO) / 23.85
Chemical Hardness (η) (E_LUMO - E_HOMO) / 22.65
Chemical Softness (S) 1 / η0.377
Electrophilicity Index (ω) μ² / (2η)2.79

Fukui Functions for Site-Specific Reactivity Prediction

There are three main types of Fukui functions:

f+(r) for nucleophilic attack (addition of an electron).

f-(r) for electrophilic attack (removal of an electron).

f0(r) for radical attack.

By calculating these functions for each atom in this compound, one can predict the most likely sites for different types of reactions.

For this compound, the carboxylic acid group is electron-withdrawing, while the prop-1-en-1-yl group is generally considered to be weakly electron-donating. The Fukui functions would likely indicate that the carbonyl carbon of the carboxylic acid is a primary site for nucleophilic attack (high f+(r) value). Conversely, the oxygen atoms of the carboxyl group and certain carbon atoms on the phenyl ring would be more susceptible to electrophilic attack (high f-(r) values). The prop-1-en-1-yl group's double bond also represents a region of higher electron density, making it a potential site for electrophilic addition.

Conformational Analysis and Potential Energy Surfaces of (E)-2-(Prop-1-en-1-yl)benzoic acidunimi.it

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule. For this compound, the primary sources of conformational freedom are the rotation around the single bonds connecting the propenyl group to the benzene ring and the carboxylic acid group to the benzene ring.

A potential energy surface (PES) can be generated by systematically rotating these bonds and calculating the energy of the resulting conformer. The PES would reveal the most stable (lowest energy) conformations and the energy barriers between them.

For this molecule, a key aspect of the conformational analysis would be the dihedral angle between the plane of the benzene ring and the plane of the carboxylic acid group, as well as the dihedral angle between the benzene ring and the propenyl group. Steric hindrance between the ortho-substituted propenyl group and the carboxylic acid group would significantly influence the preferred conformation, likely forcing the carboxylic acid group out of the plane of the benzene ring to some extent. The "(E)" configuration of the double bond is fixed, but rotation around the C-C single bond of the propenyl group could also lead to different conformers.

A hypothetical potential energy surface would likely show several local minima corresponding to different stable conformers, with the global minimum representing the most populated conformation at equilibrium.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactionsresearchgate.net

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time, including their movements, conformational changes, and interactions with their environment. researchgate.net An MD simulation of this compound would typically be performed by placing the molecule in a simulation box filled with a solvent, such as water, and then solving Newton's equations of motion for all atoms in the system. researchgate.net

These simulations can reveal:

Solvation Structure : How solvent molecules arrange themselves around the solute molecule. For instance, water molecules would be expected to form hydrogen bonds with the carboxylic acid group.

Hydrogen Bonding Dynamics : The formation and breaking of hydrogen bonds between the carboxylic acid group and solvent molecules, or between two molecules of the acid to form dimers.

Conformational Dynamics : How the molecule explores different conformations over time. This would provide insights into the flexibility of the molecule and the timescales of conformational transitions.

Transport Properties : Such as the diffusion coefficient of the molecule in the solvent.

MD simulations on similar benzoic acid systems have shown that confinement can significantly impact the liquid's collective dynamics and viscosity. rsc.org For this compound, simulations could explore how the propenyl group affects the packing and intermolecular interactions in the condensed phase. researchgate.net

Theoretical Spectroscopic Predictions and Validation with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic properties, which can then be compared with experimental data to validate the theoretical model and provide a more detailed interpretation of the experimental spectra.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained from a DFT frequency calculation. Each calculated vibrational mode corresponds to a specific motion of the atoms (e.g., stretching, bending) and has a characteristic frequency and intensity. For this compound, key vibrational modes would include the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C=C stretching of the aromatic ring and the propenyl group, and various C-H bending modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts (¹H and ¹³C) can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations provide theoretical chemical shift values for each unique proton and carbon atom in the molecule. By comparing these predicted shifts with experimental NMR data, one can confirm the molecular structure and assign the peaks in the experimental spectrum.

Below is a table of hypothetical, yet representative, calculated vibrational frequencies and NMR chemical shifts for this compound.

Spectroscopic Data Functional Group/Atom Hypothetical Calculated Value Expected Experimental Range
IR Frequency (cm⁻¹) O-H stretch (carboxylic acid)34502500-3300 (broad)
C=O stretch (carbonyl)17101680-1710
C=C stretch (aromatic)1600, 15801500-1600
C=C stretch (propenyl)16501640-1680
¹H NMR Chemical Shift (ppm) -COOH12.510-13
Aromatic-H7.2-8.07.0-8.5
Vinylic-H5.8-6.55.0-6.5
Methyl-H1.91.5-2.5
¹³C NMR Chemical Shift (ppm) C=O (carbonyl)172165-185
Aromatic-C125-140120-150
Vinylic-C120-135110-140
Methyl-C1815-25

Advanced Applications in Materials Science and Chemical Synthesis

Utilization as a Versatile Building Block in Complex Organic Synthesis

The chemical reactivity of (E)-2-(prop-1-en-1-yl)benzoic acid is defined by its three key functional regions: the carboxyl group, the propenyl double bond, and the benzene (B151609) ring. This trifecta of reactivity makes it a valuable and versatile building block in multi-step organic synthesis.

The carboxylic acid group is readily transformable into a variety of other functional groups. Standard reactions include:

Esterification: Reaction with alcohols under acidic catalysis yields the corresponding esters.

Amidation: Conversion to an acid chloride (e.g., using thionyl chloride) followed by reaction with an amine produces amides. wikipedia.org

Reduction: The carboxyl group can be reduced to a primary alcohol (benzyl alcohol derivative) using strong reducing agents like lithium aluminum hydride (LiAlH₄). wikipedia.org

Decarboxylation: Under certain conditions, the carboxyl group can be removed entirely.

The propenyl group's carbon-carbon double bond is susceptible to a range of addition reactions, allowing for further functionalization. The aromatic ring can undergo electrophilic aromatic substitution, although the existing substituents will direct the position of any new groups. This multi-faceted reactivity allows the molecule to be incorporated into larger, more complex chemical structures, serving as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or specialized polymers. ontosight.ai Benzoic acid derivatives, in general, are considered fundamental starting materials for creating more complex molecules through on-surface C-C coupling reactions.

Table 1: Potential Synthetic Transformations of this compound

Functional Group Reaction Type Reagents Resulting Group
Carboxylic Acid Esterification Alcohol, Acid Catalyst Ester
Carboxylic Acid Amidation Thionyl Chloride, Amine Amide
Carboxylic Acid Reduction LiAlH₄ Primary Alcohol
Propenyl Group Halogenation Br₂, Cl₂ Dihaloalkane
Propenyl Group Hydroboration-Oxidation BH₃, H₂O₂, NaOH Alcohol

Role in Polymer Chemistry and Nanocomposite Material Development

The dual functionality of a carboxylic acid for anchoring and a polymerizable group (the propenyl chain) makes this class of molecule highly suitable for polymer and materials science.

The surface modification of nanoparticles is crucial for their dispersion in polymer matrices and for enhancing the properties of the resulting nanocomposites. Carboxylic acids are widely used for this purpose. cd-bioparticles.netnih.gov The carboxyl group of this compound can chemisorb onto the surface of metal oxide nanoparticles, such as alumina (B75360) (Al₂O₃), forming a robust functionalized layer. This process typically involves refluxing the nanoparticles with the carboxylic acid. cd-bioparticles.net

This surface modification serves two primary purposes:

Improved Dispersion: The organic layer prevents the nanoparticles from agglomerating, leading to a more uniform distribution within a polymer matrix.

Enhanced Interfacial Adhesion: The aromatic ring and the propenyl group extending from the nanoparticle surface can interact strongly with the surrounding polymer matrix.

The propenyl group, in particular, offers a reactive site that can co-polymerize with monomers, creating a covalent link between the nanoparticle and the polymer matrix, leading to significantly enhanced mechanical properties.

The introduction of benzoic acid derivatives into polymer systems can significantly influence their crystalline structure and phase behavior. For instance, benzoic acid has been shown to form co-crystalline phases when incorporated into films of syndiotactic polystyrene (sPS) and poly(2,6-dimethyl-1,4-phenylene)oxide (PPO). mdpi.com The benzoic acid molecules can reside within the crystalline cavities and channels of these polymers.

The specific structure of this compound, with its defined stereochemistry and substituent pattern, would be expected to lead to unique and specific interactions at the polymer interface. These interactions, including potential π-π stacking from the benzene ring and physical entanglement of the propenyl chain, can modify the polymer's crystallization kinetics and mechanical performance. Studies on isotactic polypropylene (B1209903) nanocomposites with benzoic acid-functionalized alumina have shown that such interactions can lead to considerable increases in tensile strength and flexural modulus.

Application in Liquid Crystal Design and Optoelectronic Materials

Benzoic acid derivatives are a cornerstone in the design of thermotropic liquid crystals. tcichemicals.com The ability of the carboxylic acid groups to form hydrogen-bonded dimers is a key design principle. nih.govtandfonline.com This dimerization creates a stable, rigid "mesogenic" core, which is essential for the formation of liquid crystalline phases.

In the case of this compound, the hydrogen-bonded dimer would form a rigid core, while the two propenyl groups would act as flexible tails. This combination of a rigid core and flexible chains is the fundamental requirement for liquid crystallinity. By tuning the length and nature of the substituent chains, researchers can control the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which it is stable. nih.govacademie-sciences.fr

The optical properties of such materials are also of great interest for optoelectronic devices. Studies on similar alkanoyloxy benzoic acids have shown that their absorption and photoluminescence spectra can be tuned by altering the molecular structure, which is critical for applications in displays and sensors. nih.gov

Table 2: Influence of Molecular Structure on Liquid Crystal Properties of Benzoic Acid Derivatives

Structural Feature Influence on Liquid Crystal Phase Reference
Hydrogen Bonding Induces/stabilizes liquid crystallinity by forming dimers. tandfonline.com
Substituent Position para-derivatives are generally more stable than meta-derivatives. nih.gov
Alkyl Chain Length Affects mesophase type (nematic vs. smectic) and thermal stability. nih.gov

Use in Dye Chemistry and as Sensitizers (e.g., for dye-sensitized solar cells)

In dye-sensitized solar cells (DSSCs), a photosensitizer dye absorbs light and injects an electron into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). For this process to be efficient, the dye must be firmly anchored to the semiconductor surface. The carboxylic acid group is one of the most effective and widely used anchoring groups for this purpose. nih.govtheaic.org It forms a strong electronic and physical connection to the TiO₂ surface, facilitating efficient electron injection.

Precursor for Advanced Chemical Entities

Given its multiple reactive sites, this compound is an ideal precursor for more advanced and complex chemical entities. Its synthetic utility is demonstrated by the diverse ways it can be modified. For example, intramolecular cyclization reactions could be envisioned to create polycyclic systems, such as xanthones, a reaction pathway known for suitably substituted benzophenones derived from benzoic acids. rsc.org The synthesis of various bioactive molecules and functional materials often relies on starting with a simple, functionalized aromatic core like a benzoic acid derivative and building upon it. google.commdpi.com The combination of the carboxylic acid and the alkenyl chain in a specific stereochemical arrangement provides a well-defined starting point for constructing architecturally complex target molecules.

Future Research Directions and Unexplored Avenues

Development of Novel Stereospecific Synthetic Methodologies for (E)-2-(Prop-1-en-1-yl)benzoic acid

The precise spatial arrangement of the prop-1-en-1-yl group in this compound is crucial for its properties and potential applications. Therefore, the development of highly stereospecific synthetic routes is a paramount objective for future research. Current synthetic strategies for similar compounds often result in a mixture of (E) and (Z) isomers, necessitating challenging purification steps.

Future research should focus on methodologies that offer high stereoselectivity. Potential avenues include:

Transition-metal catalyzed cross-coupling reactions: Exploring catalysts, such as palladium or ruthenium complexes, that can facilitate the stereospecific coupling of an ortho-substituted benzoic acid precursor with a suitable propylene-containing reagent. The choice of ligands and reaction conditions will be critical in controlling the stereochemical outcome.

Wittig-type reactions and their modifications: Investigating the use of stabilized ylides or Horner-Wadsworth-Emmons reagents to favor the formation of the (E)-alkene. The steric and electronic properties of both the phosphorus reagent and the ortho-substituted benzaldehyde (B42025) or ketone precursor would need to be systematically studied.

Alkene metathesis: Employing ring-closing or cross-metathesis strategies with stereoselective catalysts to construct the desired (E)-double bond. This approach could offer a modular and efficient route to the target compound and its derivatives.

A successful outcome of this research would be the establishment of a robust and scalable synthetic protocol that consistently yields this compound in high purity, thereby enabling its broader scientific investigation.

Advanced Spectroscopic and Structural Characterization of Transient Species and Reaction Intermediates

A thorough understanding of the reaction mechanisms involved in the synthesis and potential transformations of this compound requires the characterization of short-lived transient species and reaction intermediates. Future research in this area should leverage advanced spectroscopic techniques to gain insights that are not accessible through conventional methods.

Key areas of investigation include:

Time-resolved spectroscopy: Utilizing techniques such as flash photolysis or stopped-flow spectroscopy to monitor the kinetics and spectral signatures of intermediates formed during photochemical or rapid chemical reactions. This could be particularly relevant for studying potential photoisomerization or photocyclization reactions.

Matrix isolation spectroscopy: Trapping reactive intermediates at cryogenic temperatures in an inert gas matrix (e.g., argon or nitrogen) to allow for their detailed spectroscopic characterization by techniques like infrared (IR) and UV-Vis spectroscopy.

In-situ NMR and mass spectrometry: Employing these techniques to directly observe the formation and decay of intermediates in real-time within the reaction mixture. This would provide invaluable information about reaction pathways and kinetics.

By elucidating the structures and dynamics of these transient species, a more complete picture of the chemical behavior of this compound can be constructed.

Expansion of Theoretical Modeling to Complex Reaction Systems and Solvation Effects

Computational chemistry offers a powerful tool for complementing experimental studies and providing predictive insights into the properties and reactivity of molecules. While theoretical studies have been conducted on various benzoic acid derivatives, a dedicated computational investigation of this compound is a promising avenue for future research.

Future theoretical work should aim to:

Model reaction pathways: Using density functional theory (DFT) and ab initio methods to calculate the transition state energies and reaction profiles for the proposed stereospecific synthetic routes. This can aid in the rational design of more efficient catalysts and reaction conditions.

Simulate spectroscopic properties: Predicting spectroscopic data (e.g., NMR, IR, UV-Vis) for the ground state, excited states, and potential intermediates to assist in the interpretation of experimental spectra.

Investigate solvation effects: Employing explicit or implicit solvent models to understand how the solvent environment influences the conformational preferences, reactivity, and spectroscopic properties of the molecule. This is particularly important for predicting its behavior in different reaction media.

Explore excited-state dynamics: Using time-dependent DFT (TD-DFT) to model the photochemical behavior of the molecule, which could be relevant for its potential use in light-driven applications.

These theoretical investigations will not only deepen the fundamental understanding of this compound but also guide future experimental work.

Exploration of New Material Science Applications beyond Current Scope

The unique combination of a carboxylic acid group, an aromatic ring, and a stereodefined alkene in this compound suggests its potential for use in various materials. Based on the applications of analogous compounds, several unexplored avenues in material science are worth investigating.

Potential applications to be explored include:

Photoswitchable materials: The (E)-alkene moiety could potentially undergo reversible photoisomerization to the (Z)-isomer upon irradiation with light of a specific wavelength. This property could be harnessed to create photoswitchable surfaces, smart polymers, or molecular switches.

Liquid crystals: The rigid, anisotropic structure of the molecule could make it a suitable candidate for the design of novel liquid crystalline materials. The prop-1-en-1-yl substituent could influence the mesophase behavior and transition temperatures.

Organic semiconductors: While not a conventional structure for this application, the conjugated system could be extended through further derivatization to explore its potential as a component in organic electronic devices.

Metal-organic frameworks (MOFs): The carboxylic acid group provides a handle for coordination to metal ions, opening up the possibility of using this compound as a linker for the synthesis of novel MOFs with tailored pore sizes and functionalities.

Systematic studies are needed to synthesize and characterize materials incorporating this compound to validate these potential applications.

Rational Design of this compound Analogs for Specific Chemical Functions and Material Properties

Building upon a solid understanding of the structure-property relationships of the parent compound, the rational design of analogs offers a powerful strategy to fine-tune its chemical functions and material properties.

Future research should focus on the systematic modification of the molecular structure:

Substitution on the aromatic ring: Introducing electron-donating or electron-withdrawing groups at different positions on the benzoic acid ring can modulate its electronic properties, acidity, and intermolecular interactions. This could be used to tune its performance in applications such as catalysis or as a component in electronic materials.

Modification of the prop-1-en-1-yl group: Altering the length of the alkyl chain or introducing substituents on the double bond can influence the steric hindrance, conformational flexibility, and reactivity of the molecule. This could be a key strategy for optimizing its properties for specific applications, such as liquid crystals or photoswitches.

Derivatization of the carboxylic acid group: Converting the carboxylic acid to other functional groups, such as esters, amides, or acid halides, would expand the range of possible reactions and applications. For example, esterification could be used to incorporate the molecule into polymer chains.

A targeted library of analogs should be synthesized and characterized to establish clear structure-activity and structure-property relationships, paving the way for the development of new functional molecules and materials based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-2-(Prop-1-en-1-yl)benzoic acid, and how can stereochemical purity be ensured?

  • Methodological Answer : The Wittig reaction is a common approach for introducing the prop-1-en-1-yl group to the benzoic acid scaffold. To ensure stereochemical purity (E-configuration), use stabilized ylides and optimize reaction conditions (e.g., solvent polarity, temperature). Post-synthesis, confirm configuration via 1H^1H-NMR coupling constants (e.g., trans-olefinic protons typically exhibit J=1516HzJ = 15–16 \, \text{Hz}) or X-ray crystallography. For reproducibility, document reaction parameters (e.g., molar ratios, reaction time) and purification steps (e.g., recrystallization solvents) in detail .

Q. How should researchers characterize the purity and identity of this compound?

  • Methodological Answer : Combine multiple analytical techniques:

  • Purity : Use HPLC with a reverse-phase C18 column (UV detection at 254 nm) and compare retention times against standards. Melting point analysis (e.g., sharp range within 1–2°C) can also indicate purity.
  • Identity : Confirm via 1H^1H-/13C^{13}C-NMR, FT-IR (e.g., carboxylic acid O-H stretch at 2500–3000 cm1^{-1}), and high-resolution mass spectrometry (HRMS). Elemental analysis (C, H, N) should match theoretical values within 0.3% .

Q. What biological assays are suitable for preliminary evaluation of this compound’s activity?

  • Methodological Answer : For enzyme inhibition studies, use kinetic assays (e.g., spectrophotometric monitoring of substrate conversion) with positive and negative controls. For receptor binding, employ competitive radioligand displacement assays. Always include dose-response curves (IC50_{50}/EC50_{50}) and validate results with statistical tests (e.g., ANOVA). Report solvent controls (e.g., DMSO concentration ≤1%) to rule out artifacts .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or bioactivity data for this compound derivatives?

  • Methodological Answer :

  • Spectral Discrepancies : Re-run NMR under standardized conditions (deuterated solvent, calibrated probe). Use 2D techniques (COSY, HSQC) to assign ambiguous signals. Cross-validate with independent synthesis batches.
  • Bioactivity Variability : Replicate assays across multiple cell lines or enzyme batches. Check compound stability (e.g., HPLC post-incubation) and exclude aggregation artifacts via dynamic light scattering (DLS). Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

Q. What computational strategies are effective for predicting the reactivity or binding modes of this compound?

  • Methodological Answer :

  • Reactivity : Perform density functional theory (DFT) calculations (e.g., Gaussian 16) to model transition states and evaluate regioselectivity in electrophilic substitutions.
  • Binding Studies : Use molecular docking (AutoDock Vina, Schrödinger Suite) with crystal structures of target proteins (e.g., cyclooxygenase-2 for anti-inflammatory studies). Validate docking poses with molecular dynamics simulations (GROMACS) and free-energy perturbation (FEP) calculations .

Q. How can the synthesis of this compound be optimized for scalability without compromising yield?

  • Methodological Answer :

  • Process Optimization : Conduct Design of Experiments (DoE) to identify critical parameters (e.g., catalyst loading, temperature). Use flow chemistry for improved heat/mass transfer.
  • Green Chemistry : Replace hazardous solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether). Monitor reaction progress in real-time via in-line FT-IR or Raman spectroscopy. Report yields, atom economy, and E-factor for sustainability assessment .

Data Reporting and Reproducibility

Q. What experimental details are essential for reproducibility in publications?

  • Methodological Answer :

  • Synthesis : Specify reagent grades, equipment (e.g., microwave reactor settings), and purification methods (e.g., column chromatography solvent ratios).
  • Characterization : Include full spectral data (NMR shifts, coupling constants) in supporting information. For crystallography, deposit CIF files in public databases (e.g., Cambridge Structural Database).
  • Bioassays : Define positive/negative controls, statistical methods, and raw data availability. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How should researchers address potential isomerization or degradation during storage?

  • Methodological Answer :

  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Use LC-MS to identify degradation products.
  • Storage Recommendations : Store under inert atmosphere (argon) at −20°C in amber vials. Add stabilizers (e.g., BHT for radical-sensitive compounds) if necessary .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.